molecular formula C27H30O16 B12739542 Quercetin 7-(rhamnosylglucoside) CAS No. 73432-00-5

Quercetin 7-(rhamnosylglucoside)

Cat. No.: B12739542
CAS No.: 73432-00-5
M. Wt: 610.5 g/mol
InChI Key: HIEKMCGJSNLAGG-MTKPOXERSA-N
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Description

Quercetin 7-(rhamnosylglucoside) is a naturally occurring flavonoid glycoside, commonly found in various fruits, vegetables, and medicinal plants. It is a derivative of quercetin, a well-known flavonoid with numerous health benefits, including antioxidant, anti-inflammatory, and anticancer properties . The compound consists of a quercetin molecule linked to a rhamnose and glucose sugar moiety, enhancing its solubility and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quercetin 7-(rhamnosylglucoside) typically involves the glycosylation of quercetin. One common method includes the use of glycosyl donors such as rhamnose and glucose, along with catalysts like Lewis acids or enzymes to facilitate the glycosidic bond formation . The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the compound.

Industrial Production Methods: Industrial production of quercetin 7-(rhamnosylglucoside) can be achieved through extraction from natural sources such as fruits and vegetables. For instance, the extraction from emblic leafflower fruit involves ethanol extraction, followed by purification using techniques like high-performance liquid chromatography (HPLC) and Sephadex LH-20 column chromatography . This method ensures high purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: Quercetin 7-(rhamnosylglucoside) undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and metal ions.

    Reduction: Reducing agents like sodium borohydride are often used.

    Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions.

Major Products: The major products formed from these reactions include quercetin quinone, dihydroquercetin, and various substituted quercetin derivatives .

Comparison with Similar Compounds

Properties

CAS No.

73432-00-5

Molecular Formula

C27H30O16

Molecular Weight

610.5 g/mol

IUPAC Name

7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-3,5-dihydroxychromen-4-one

InChI

InChI=1S/C27H30O16/c1-8-17(32)20(35)23(38)26(39-8)43-25-21(36)18(33)15(7-28)42-27(25)40-10-5-13(31)16-14(6-10)41-24(22(37)19(16)34)9-2-3-11(29)12(30)4-9/h2-6,8,15,17-18,20-21,23,25-33,35-38H,7H2,1H3/t8-,15+,17-,18+,20+,21-,23+,25+,26-,27+/m0/s1

InChI Key

HIEKMCGJSNLAGG-MTKPOXERSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=C(C4=O)O)C5=CC(=C(C=C5)O)O)O)CO)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=C(C4=O)O)C5=CC(=C(C=C5)O)O)O)CO)O)O)O)O)O

Origin of Product

United States

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